molecular formula C29H29N3O4 B2608512 N-(4-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 894551-75-8

N-(4-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No. B2608512
M. Wt: 483.568
InChI Key: ANMWDMXTGIXDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C29H29N3O4 and its molecular weight is 483.568. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Co-crystal Formation

Structural analyses of quinoline derivatives, including their ability to form co-crystals with aromatic diols, have been investigated to understand their molecular interactions and geometric configurations. Such studies can illuminate the physical and chemical properties of quinoline compounds, potentially impacting materials science and pharmaceutical formulation development (Karmakar, Kalita, & Baruah, 2009).

Antimalarial Activity

Research into the antimalarial activity of quinoline derivatives has shown promising results, including the development of compounds with significant efficacy against resistant strains of malaria. This indicates the potential of quinoline compounds in therapeutic applications, particularly in the development of new antimalarial drugs (Werbel et al., 1986).

Anion Coordination Chemistry

Investigations into the anion coordination capabilities of quinoline derivatives reveal their potential in creating novel molecular structures with specific geometric configurations. This research could have implications for the development of new catalytic agents or materials with unique electronic properties (Kalita & Baruah, 2010).

Corrosion Inhibition

The study of quinoxalines, which share a heterocyclic core similar to quinolines, as corrosion inhibitors for metals in acidic environments suggests the utility of quinoline derivatives in protecting metals from corrosion. This has direct applications in industrial processes and materials science (Zarrouk et al., 2014).

Catalysis

Quinoline derivatives have been utilized in the preparation of ruthenium catalysts for ketone reduction, indicating their utility in synthetic chemistry and industrial catalysis. Such catalysts can facilitate a variety of chemical reactions, enhancing efficiency and selectivity (Facchetti et al., 2016).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-3-20-6-10-24(11-7-20)31-28(33)18-32-25-16-27-26(35-12-13-36-27)15-21(25)14-22(29(32)34)17-30-23-8-4-19(2)5-9-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMWDMXTGIXDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)C)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

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